molecular formula C10H20N2O B3380625 4-Tert-butylcarbonylaminopiperidine CAS No. 199786-25-9

4-Tert-butylcarbonylaminopiperidine

Cat. No.: B3380625
CAS No.: 199786-25-9
M. Wt: 184.28 g/mol
InChI Key: KQQRSEOEXIQMQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical and Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability .

Mechanism of Action

Target of Action

4-Tert-butylcarbonylaminopiperidine, also known as 4-tert-butylpyridine (tBP), is commonly used as an additive in the electrolyte of dye-sensitized solar cells . It primarily targets the electrolyte, where it can enhance the open-circuit voltage of the solar cell .

Mode of Action

The compound interacts with the electrolyte in a way that increases the open-circuit voltage of the solar cell. This interaction also reduces the conductivity of the electrolyte, which in turn affects the short-circuit current .

Result of Action

The primary result of the action of this compound is the enhancement of the open-circuit voltage in dye-sensitized solar cells. This leads to an increase in the overall efficiency of the solar cell . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and light conditions can affect the efficiency of the solar cell. Additionally, the stability of the compound may be influenced by factors such as humidity and exposure to air .

Safety and Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. This information is typically included in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications of the compound in various fields such as medicine, industry, or research. This could also include potential modifications to the compound to enhance its properties or reduce its side effects .

Properties

IUPAC Name

2,2-dimethyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQRSEOEXIQMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362949
Record name 4-tert-butylcarbonylaminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199786-25-9
Record name 4-tert-butylcarbonylaminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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